molecular formula C16H14N4O B1412725 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088941-85-7

4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Cat. No.: B1412725
CAS No.: 2088941-85-7
M. Wt: 278.31 g/mol
InChI Key: UQSYKKKZHIQRFN-UHFFFAOYSA-N
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Description

4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and substituted with a methoxyphenyl group

Scientific Research Applications

Supramolecular Chemistry

Research has explored the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents through palladium-catalyzed cross-coupling reactions. These compounds demonstrate a primary hydrogen-bonding motif in solid-state structures, showcasing their potential in developing new materials or sensors due to their specific interaction patterns (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Heterocyclic Chemistry

Pyrimidine derivatives, including those related to the queried compound, have been synthesized and evaluated for various biological activities. The research underscores the versatility of pyrimidine as a core structure for developing compounds with potential medicinal or agricultural applications (Singh, 2015).

Antimicrobial Activity

Some derivatives of the mentioned compound have been synthesized and tested for their antimicrobial properties, indicating the potential use of these compounds in developing new antibiotics or antiseptics. The study provides a foundation for further exploration into the antimicrobial efficacy of pyrimidine derivatives (Rathod & Solanki, 2018).

Pharmacophore Development

The compound has been involved in the synthesis and evaluation of its derivatives for various pharmacological activities, including anti-inflammatory and analgesic properties. This research demonstrates the compound's role in the development of new pharmacophores for drug discovery (Bhat, Kumar, Nisar, & Kumar, 2014).

Nonlinear Optics (NLO) and Electronics

Derivatives of the compound have been analyzed for their potential in nonlinear optics (NLO) fields, providing insights into the design of materials for optoelectronic applications. The study highlights the importance of pyrimidine derivatives in developing new materials with high NLO properties (Hussain et al., 2020).

Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis pathways, mechanisms of action, and potential applications. For instance, there is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . Additionally, the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Mechanism of Action

    Target of Action

    The compound contains a pyridine and a pyrimidine ring, which are common structures in many biologically active compounds . These structures can interact with a variety of biological targets, such as enzymes, receptors, and DNA, depending on the specific functional groups attached to them.

Properties

IUPAC Name

4-[6-(4-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-21-13-5-2-11(3-6-13)14-7-4-12(10-19-14)15-8-9-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSYKKKZHIQRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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